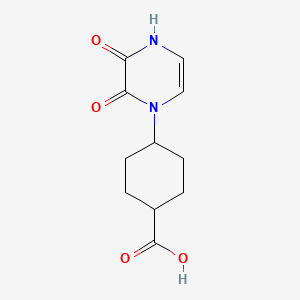
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is notable for its unique structure, which includes a tetrahydropyrazine ring fused to a cyclohexane carboxylic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,3-tricarboxylic acid derivatives, while reduction could produce hydroxylated pyrazine compounds .
Applications De Recherche Scientifique
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(3-Chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
Uniqueness
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazine ring and cyclohexane carboxylic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-(2,3-dioxo-1H-pyrazin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9-10(15)13(6-5-12-9)8-3-1-7(2-4-8)11(16)17/h5-8H,1-4H2,(H,12,14)(H,16,17) |
Clé InChI |
MWJVEUOGTRJYSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)N2C=CNC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


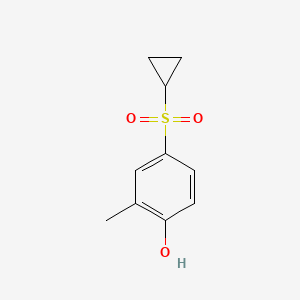
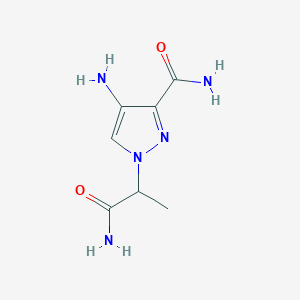

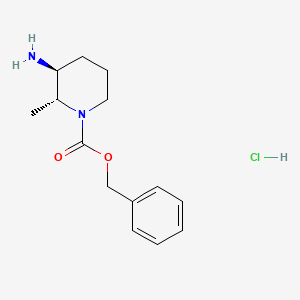
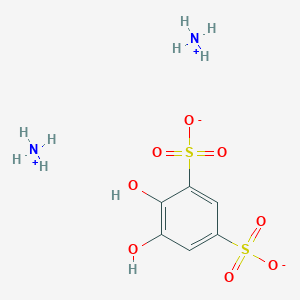
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

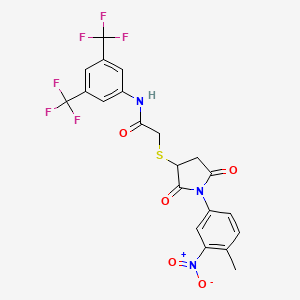
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)

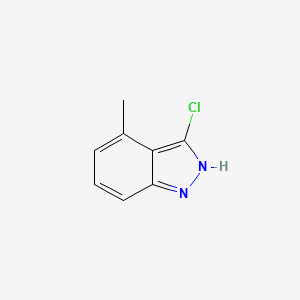
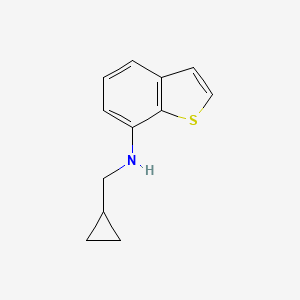
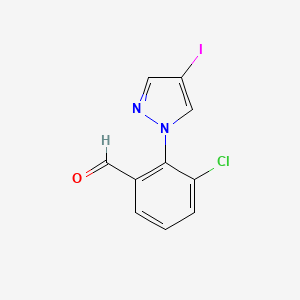
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
